molecular formula C15H13NO2 B8578616 6-Benzoxazoleethanol, 2-phenyl- CAS No. 51234-94-7

6-Benzoxazoleethanol, 2-phenyl-

Cat. No. B8578616
M. Wt: 239.27 g/mol
InChI Key: KMDZWNLTWZXSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08722720B2

Procedure details

To the stirred solution of ethyl 2-(2-phenylbenzo[d]oxazol-6-yl)acetate (Daiichi Pharmaceuticals complay, Ltd, see EP1346982 A1, 2003)(407 mg, 1.37 mmol) in THF (12 mL) was added LAH at 10° C. The reaction mixture was allowed to stir at the same temperature for 2 h, water (0.07 mL), aqueous 15% NaOH (0.07 mL), and water (0.21 mL) were each carefully added to the mixture. The resulting slurry was filtered through a pad of Celite and concentrated in vacuo. The crude product was purified by flash column chromatography to afford the desired product as a clear gel (218 mg, 0.858 mmol, 63%). 1H NMR (DMSO-d6): 2.75 (t, 2H, J=7 Hz), 3.59 (q, 2H, J=7 Hz), 4.62 (t, 1H, J=5.2 Hz), 6.98 (t, 1H, J=7.4 Hz), 7.03 (dd, 1H, J=7.8 Hz, 1.2 Hz), 7.29-7.34 (m, 4H), 7.71 (d, 2H, J=7.6 Hz), 10.51 (s, 1H).
Quantity
407 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]3[CH:15]=[C:14]([CH2:16][C:17](OCC)=[O:18])[CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[C:1]1([C:7]2[O:8][C:9]3[CH:15]=[C:14]([CH2:16][CH2:17][OH:18])[CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
407 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.07 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.21 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir at the same temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
each carefully added to the mixture
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.858 mmol
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.